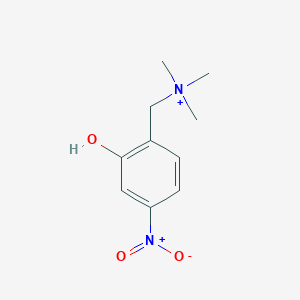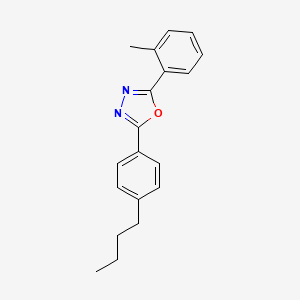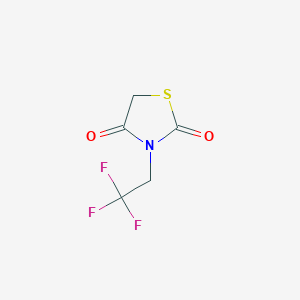![molecular formula C24H24N2O2 B11709288 N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-tert-Butylphenyl)carbonyl]biphenyl-4-carbohydrazid ist eine chemische Verbindung mit der Summenformel C24H24N2O2 und einem Molekulargewicht von 372,46 g/mol . Es ist auch unter dem Synonym N’-(4-tert-Butylbenzoyl)-4-biphenylcarbohydrazid bekannt . Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Biphenylkern umfasst, der mit einer tert-Butylphenylcarbonylgruppe und einer Carbohydrazid-Einheit substituiert ist.
Vorbereitungsmethoden
Die Synthese von N'-[(4-tert-Butylphenyl)carbonyl]biphenyl-4-carbohydrazid beinhaltet typischerweise die Reaktion von 4-tert-Butylbenzoylchlorid mit Biphenyl-4-carbohydrazid . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart einer Base wie Triethylamin, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird in der Regel mehrere Stunden bei Raumtemperatur gerührt, anschließend durch Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
N'-[(4-tert-Butylphenyl)carbonyl]biphenyl-4-carbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Wissenschaftliche Forschungsanwendungen
N'-[(4-tert-Butylphenyl)carbonyl]biphenyl-4-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(4-tert-Butylphenyl)carbonyl]biphenyl-4-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Verbindung ihre Wirkung durch Bindung an Zielproteine oder Enzyme ausübt und so deren Aktivität moduliert . Diese Interaktion kann zu verschiedenen biologischen Reaktionen führen, darunter die Hemmung der Zellproliferation, die Induktion von Apoptose und die Modulation von Signalwegen .
Wirkmechanismus
The mechanism of action of N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-TERT-BUTYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic systems, while the hydrazide moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
N'-[(4-tert-Butylphenyl)carbonyl]biphenyl-4-carbohydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N’-(4-tert-Butylbenzoyl)-4-biphenylcarbohydrazid: Diese Verbindung hat eine ähnliche Struktur, kann aber unterschiedliche Substituenten oder funktionelle Gruppen aufweisen.
4-tert-Butylphenylboronsäure: Eine weitere Verbindung mit einer tert-Butylphenylgruppe, die in verschiedenen chemischen Reaktionen und Anwendungen verwendet wird.
tert-Butyl (4-Ethynylphenyl)carbamate: Eine Verbindung mit einer tert-Butylphenyl-Einheit, die in der organischen Synthese verwendet wird.
Eigenschaften
Molekularformel |
C24H24N2O2 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N'-(4-tert-butylbenzoyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C24H24N2O2/c1-24(2,3)21-15-13-20(14-16-21)23(28)26-25-22(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
FCXWYAOIWXDUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)


![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
